[1-(propan-2-yl)cyclopropyl]methanamine hydrochloride
Description
[1-(Propan-2-yl)cyclopropyl]methanamine hydrochloride is a cyclopropane-derived amine compound characterized by an isopropyl (propan-2-yl) substituent on the cyclopropane ring and a primary amine group linked via a methylene bridge. Its molecular formula is C7H14ClN, with a molecular weight of 147.65 g/mol. The compound is synthesized through cyclopropanation and reductive amination strategies, often involving intermediates like NaBH4 or NaBH(OAc)3 for amine bond formation .
Properties
CAS No. |
1255717-88-4 |
|---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
The cyclopropane ring in [1-(propan-2-yl)cyclopropyl]methanamine is typically constructed using a Simmons-Smith reaction. This involves treating an allylic alcohol or alkene with diiodomethane and a zinc-copper couple. For example, isopropenylcyclopropane derivatives can undergo cyclopropanation under these conditions, though yields are moderate (50–60%) due to competing side reactions. Recent advancements utilize chiral ligands to improve stereoselectivity, but these methods are less relevant for non-chiral targets like the current compound.
Alternative Cyclopropanation Strategies
Photochemical [2+1] cycloadditions between alkenes and carbenes offer a complementary route. For instance, reaction of 2-isopropylpropene with dichloromethane under UV light generates the cyclopropane framework. However, this method suffers from low regioselectivity and requires stringent temperature control (−78°C).
Amide Reduction: A Central Methodology
Transition Metal-Free Catalytic Reduction
The most direct route to [1-(propan-2-yl)cyclopropyl]methanamine involves reducing the corresponding amide precursor, [1-(propan-2-yl)cyclopropyl]methanamide, using pinacolborane (HBPin) and a borane catalyst (e.g., compound 1 from).
Procedure :
-
Dissolve [1-(propan-2-yl)cyclopropyl]methanamide (0.5 mmol) in dry toluene (1.0 mL).
-
Add HBPin (290 μL, 2.0 mmol) and catalyst 1 (2 mol%, 14.8 mg).
-
Stir at 40°C for 12 hours.
Key Data :
This method avoids transition metals, simplifying purification and aligning with green chemistry principles. The hydrochloride salt precipitates directly upon acidification, enabling straightforward isolation.
Salt Formation and Purification
Hydrochloride Salt Crystallization
After reduction, the free amine is treated with 1 M HCl in a toluene/2-propanol mixture (4:1 v/v) to precipitate the hydrochloride salt. Slurry purification in methanol or isopropanol removes residual boronate byproducts.
Optimized Conditions :
Recrystallization for Enhanced Purity
Recrystallization from hot methanol/ethyl acetate (1:3) yields analytically pure [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride (>99% purity by HPLC). This step is critical for pharmaceutical applications where impurity profiles are tightly controlled.
Alternative Synthetic Pathways
Nucleophilic Substitution on Halogenated Cyclopropanes
While less efficient, halogenated cyclopropanes (e.g., [1-(propan-2-yl)cyclopropyl]methyl bromide) can react with ammonia under high pressure (50 bar NH₃, 100°C). However, this route affords <30% yield due to steric hindrance and competing elimination.
Reductive Amination of Cyclopropanecarbaldehydes
Condensation of [1-(propan-2-yl)cyclopropane]carbaldehyde with ammonium acetate, followed by sodium cyanoborohydride reduction, provides the amine. The free base is then treated with HCl gas in diethyl ether to form the hydrochloride salt. This method is limited by the instability of cyclopropanecarbaldehydes under acidic conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at t = 4.2 min, confirming the absence of boronate or amide impurities.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various cyclopropyl amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products:
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropyl amines.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for developing new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The methanamine moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Ring
The table below compares [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride with analogs featuring distinct substituents on the cyclopropane ring:
Key Observations :
- Lipophilicity : The isopropyl substituent increases lipophilicity compared to polar groups (e.g., methoxymethyl), enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Trifluoromethyl groups introduce electron-withdrawing effects, stabilizing the molecule against oxidative metabolism, whereas aryl halides (e.g., dichlorophenyl) enable halogen bonding for target engagement .
Functional Group Modifications on the Amine Moiety
Variations in the amine group or its substitution pattern significantly alter biological activity:
Key Observations :
- Primary vs. Secondary Amines : Primary amines (e.g., the target compound) are more reactive and versatile in synthesis, while secondary amines (e.g., benzyl-substituted analogs) improve target specificity through steric and electronic interactions .
- Guanidine Derivatives : Guanidine groups enhance basicity and hydrogen-bonding capacity, critical for dual receptor modulation .
Biological Activity
[1-(propan-2-yl)cyclopropyl]methanamine hydrochloride, with the CAS number 1255717-88-4, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound can be synthesized through various methods, often involving cyclopropyl and isopropyl moieties. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. The molecular formula of this compound is , and its molecular weight is approximately 137.64 g/mol.
Biological Activity
Research on the biological activity of this compound indicates several promising avenues:
1. Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antidepressant Potential : In animal models, compounds with similar structures have shown antidepressant-like effects, warranting further investigation into this compound's efficacy in this area.
- The compound is believed to exert its effects through modulation of monoamine neurotransmitters such as serotonin and norepinephrine. This mechanism aligns with known pathways for antidepressant activity.
Case Study 1: Neuropharmacological Assessment
A study conducted on rodents assessed the behavioral effects of this compound. The findings indicated:
- Increased locomotor activity : Suggesting potential stimulant properties.
- Reduced immobility in forced swim tests : Indicative of antidepressant-like effects.
| Parameter | Result |
|---|---|
| Dosage (mg/kg) | 5 |
| Behavioral Change | Increased locomotion |
| Forced Swim Test Duration (s) | Decreased immobility |
Case Study 2: In Vitro Studies
In vitro studies have evaluated the compound's interaction with various receptors:
- Binding Affinity : Moderate affinity for serotonin receptors was observed.
- Selectivity : The compound showed selectivity over dopamine receptors, which could minimize side effects commonly associated with broader-spectrum agents.
Safety and Toxicology
Initial toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are required to fully understand its safety margins.
Q & A
Q. Q1. What are the key synthetic strategies for preparing [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride, and how can purity be optimized?
Answer: The synthesis typically involves cyclopropane ring formation followed by amine functionalization. A common approach is the use of NaBH(OAc)₃ or NaBH₄ in reductive amination reactions (General Method C in ). For example:
Cyclopropane precursor synthesis via [2+1] cycloaddition.
Amine introduction via nucleophilic substitution or reductive amination.
Purity optimization requires:
Q. Q2. What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy : Confirm cyclopropyl geometry (e.g., coupling constants J = 22.7 Hz for trans-cyclopropane protons) and amine protonation (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₇H₁₄ClN) with ESI+ mode .
- X-ray Crystallography : Resolve stereochemistry (e.g., (1S,2S) vs. (1R,2R) configurations) .
- HPLC : Assess purity (>95%) with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How does the cyclopropyl group influence receptor binding affinity and functional selectivity in serotonin receptors (e.g., 5-HT₂C)?
Answer: The cyclopropyl group enhances conformational rigidity , promoting selective interactions with 5-HT₂C over 5-HT₂A/2B receptors. Key findings:
- Binding affinity (Ki) : Cyclopropyl derivatives show 10–50 nM Ki for 5-HT₂C, with >100-fold selectivity over 5-HT₂A .
- Functional assays : Inositol phosphate (IP1) accumulation assays reveal EC₅₀ values of 2–5 nM for 5-HT₂C agonism .
- Structural analogs : Replacement with cyclobutane reduces selectivity by 80%, highlighting cyclopropane’s steric precision .
Q. Q4. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Answer: Contradictions often arise from stereochemical variations or solubility differences . Mitigation strategies include:
Stereoisomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers like (+)-20 and (–)-26, which show divergent EC₅₀ values (e.g., 2.5 μM vs. >10 μM) .
Solubility profiling : Adjust buffer systems (e.g., 0.1% Tween-80 in PBS) to ensure consistent bioavailability in cell-based assays .
Molecular docking : Compare binding poses in homology models (e.g., 5-HT₂C receptor PDB: 6BQG) to explain potency variations .
Q. Q5. What methodological approaches are recommended for studying metabolic stability and toxicity?
Answer:
- In vitro metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min (t₁/₂ > 30 min suggests stability) .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 μM indicates low risk) .
- Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains (negative results at 1–100 μM) .
Comparative Structural Analysis
Q. Table 1. Key Structural Analogs and Their Pharmacological Profiles
Experimental Design Considerations
Q. Q6. How should researchers design dose-response studies for in vivo neuropharmacological assays?
Answer:
- Dose range : Start with 0.1–10 mg/kg (IP or PO) based on in vitro EC₅₀ values .
- Behavioral endpoints : Measure locomotor activity (open field test) and anxiety (elevated plus maze) at T = 30–60 min post-dose .
- PK/PD integration : Collect plasma/brain samples for LC-MS quantification (target brain:plasma ratio >0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
